molecular formula C21H17ClN2O2 B5771422 3-chloro-N-[(Z)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide

3-chloro-N-[(Z)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide

Cat. No.: B5771422
M. Wt: 364.8 g/mol
InChI Key: AZBKACDPABBQTC-NMWGTECJSA-N
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Description

3-chloro-N-[(Z)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide is an organic compound with a complex structure that includes a benzamide core, a chloro substituent, and a hydroxy-diphenylethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(Z)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide typically involves the condensation of 3-chlorobenzoyl chloride with 2-hydroxy-1,2-diphenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(Z)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-chloro-N-[(Z)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(Z)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with its targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2-hydroxybenzylidene)aniline: Similar structure but lacks the diphenylethylidene moiety.

    N-(2-hydroxy-1,2-diphenylethylidene)benzamide: Similar structure but lacks the chloro substituent.

Uniqueness

3-chloro-N-[(Z)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide is unique due to the presence of both the chloro substituent and the hydroxy-diphenylethylidene moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-N-[(Z)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c22-18-13-7-12-17(14-18)21(26)24-23-19(15-8-3-1-4-9-15)20(25)16-10-5-2-6-11-16/h1-14,20,25H,(H,24,26)/b23-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBKACDPABBQTC-NMWGTECJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=NNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(/C(=N\NC(=O)C2=CC(=CC=C2)Cl)/C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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